molecular formula C13H11ClN2O3 B11739143 Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate

Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate

Cat. No.: B11739143
M. Wt: 278.69 g/mol
InChI Key: RDSLLTOXOSRSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate is a synthetic organic compound with a molecular formula of C13H11ClN2O3 This compound is known for its unique chemical structure, which includes a cyano group, a chlorophenyl group, and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethyl cyanoacetate is reacted with 4-chloroaniline in the presence of a base such as sodium ethoxide.

    Step 2: The reaction mixture is heated to reflux, allowing the formation of the intermediate product.

    Step 3: The intermediate product undergoes cyclization to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yields and purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyano group and chlorophenyl moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Ethyl 4-[(4-bromophenyl)amino]-3-cyano-2-oxobut-3-enoate, Ethyl 4-[(4-methylphenyl)amino]-3-cyano-2-oxobut-3-enoate.

    Uniqueness: The presence of the chlorophenyl group imparts unique chemical and biological properties, making it distinct from its analogs

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 4-(4-chloroanilino)-3-cyano-2-oxobut-3-enoate

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3

InChI Key

RDSLLTOXOSRSPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)Cl)C#N

Origin of Product

United States

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